2,2-Dimethyloxolane-3-carbonitrile
Overview
Description
2,2-Dimethyloxolane-3-carbonitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative of oxolane, characterized by the presence of a nitrile group (-CN) attached to the third carbon of the oxolane ring, with two methyl groups attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyloxolane-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyloxirane with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired nitrile compound.
Another method involves the cyclization of 3-cyanopentanoic acid derivatives. This reaction is often catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions usually require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2,2-Dimethyloxolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyloxolane-3-carbonitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:
Enzyme Catalysis: Enzymes such as nitrilases can catalyze the hydrolysis of the nitrile group to form corresponding carboxylic acids.
Chemical Reactions: The nitrile group can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
2,2-Dimethyloxolane-3-carbonitrile can be compared with other nitrile-containing compounds such as:
Acetonitrile (CH3CN): A simple nitrile used as a solvent and intermediate in organic synthesis.
Benzonitrile (C6H5CN): An aromatic nitrile used in the synthesis of pharmaceuticals and agrochemicals.
3-Cyanopentanoic Acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to simpler nitriles.
Properties
IUPAC Name |
2,2-dimethyloxolane-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)6(5-8)3-4-9-7/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXUWLOWHNYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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